molecular formula C17H15BrO3 B11834664 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester

2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester

Cat. No.: B11834664
M. Wt: 347.2 g/mol
InChI Key: MYHWDOYEOWZIKB-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester linked to a bromophenyl group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a benzoic acid derivative reacts with a bromophenyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate is unique due to the presence of both the bromophenyl and benzoate ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-21-17(20)15-8-3-2-5-12(15)9-10-16(19)13-6-4-7-14(18)11-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHWDOYEOWZIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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